(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol

TRPV1 antagonism pain urea derivatives

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol (CAS 1933529-19-1) is a trisubstituted thiazole scaffold carrying a tert-butyl group at the 2-position, a 3-chlorophenyl ring at the 4-position, and a hydroxymethyl handle at the 5-position. It is primarily employed as a synthetic intermediate in medicinal chemistry programmes targeting transient receptor potential vanilloid 1 (TRPV1) receptor antagonism.

Molecular Formula C14H16ClNOS
Molecular Weight 281.8 g/mol
Cat. No. B12983068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol
Molecular FormulaC14H16ClNOS
Molecular Weight281.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(S1)CO)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H16ClNOS/c1-14(2,3)13-16-12(11(8-17)18-13)9-5-4-6-10(15)7-9/h4-7,17H,8H2,1-3H3
InChIKeyBHUGBVPQUWTCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol – Key Procurement Data & Comparator Overview


(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol (CAS 1933529-19-1) is a trisubstituted thiazole scaffold carrying a tert-butyl group at the 2-position, a 3-chlorophenyl ring at the 4-position, and a hydroxymethyl handle at the 5-position. It is primarily employed as a synthetic intermediate in medicinal chemistry programmes targeting transient receptor potential vanilloid 1 (TRPV1) receptor antagonism [1]. The compound is commercially available at research scale with a typical purity specification of ≥98% (HPLC) .

Why Generic Thiazole-Methanol Scaffolds Cannot Replace (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol in TRPV1 Antagonist Development


The steric bulk and electronic signature of the 2‑(tert‑butyl) and 4‑(3‑chlorophenyl) substituents jointly control the conformation and binding affinity of downstream urea-linked antagonists at the TRPV1 receptor. Replacing the 3‑chlorophenyl group with an unsubstituted phenyl or moving the chlorine to the 4‑position leads to a >5‑fold loss in TRPV1 inhibitory potency [1]. Similarly, exchanging the tert‑butyl group for a smaller alkyl substituent collapses antagonist activity, as demonstrated by FLIPR-based assay data on matched molecular pairs [2]. Simple thiazole methanol precursors without these exact substituents therefore do not deliver the same pharmacodynamic profile.

Quantified Differentiation of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol Relative to Its Closest Analogs


TRPV1 Inhibitory Potency: 3-Chlorophenyl vs 4-Chlorophenyl vs Unsubstituted Phenyl Thiazole Methanol-Derived Ureas

When converted to the corresponding urea derivative (BDBM342150, EX-57), the target compound yields a TRPV1 Ki of 6.6 nM. The closely related 4‑chlorophenyl isomer (BDBM342145, EX‑47) yields a Ki of 33.3 nM under identical FLIPR assay conditions. The unsubstituted phenyl analog (BDBM342149) gives a Ki of only 103 nM [1][2][3]. The data establish a clear rank order: 3‑Cl > 4‑Cl > H, translating to a 5‑fold advantage for the 3‑chlorophenyl motif over 4‑chlorophenyl and a >15‑fold advantage over the unsubstituted phenyl motif.

TRPV1 antagonism pain urea derivatives

Steric Bulk Requirement: tert‑Butyl vs Methyl vs Isopropyl at the Thiazole 2‑Position

Patent SAR data (US9771359) and the 2024 BMCL study on mode‑selective TRPV1 antagonists demonstrate that replacement of the tert‑butyl group with a methyl group leads to >10‑fold reduction in capsaicin‑blocking potency (exemplified by IC50 shifts from ~2 nM to >50 nM in thiazole‑containing C‑region analogs). The tert‑butyl group provides optimal complementarity to the hydrophobic pocket formed by Tyr511 and Phe591 [1].

SAR TRPV1 thiazole C‑region

Commercial Purity Comparison: ≥98% (HPLC) vs Competitor Batches of Lower Purity

The target compound is routinely supplied at ≥98% purity by HPLC (AKSci, Leyan) . In contrast, several cheaper bulk suppliers list similar thiazole alcohol intermediates at only 95–97% purity, with residual thiourea or aldehyde oxidation by‑products that poison downstream urea‑forming reactions and reduce isolated yields of final TRPV1 antagonists. A 3% impurity burden can decrease coupling efficiency by 10–15% in amide/urea formation steps [1].

procurement purity synthetic intermediate

Optimal Application Scenarios for (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol


Synthesis of Sub‑Nanomolar TRPV1 Antagonists for Neuropathic Pain Programmes

The alcohol is activated (e.g., via mesylate or direct Mitsunobu) and coupled with aryl amines to generate urea‑based TRPV1 antagonists with Ki values as low as 6.6 nM [1]. The 3‑chlorophenyl substitution is essential for low‑nanomolar potency, making this intermediate the only viable choice for projects requiring capsaicin‑selective, mode‑selective antagonists as described in US9771359 [2].

Medicinal Chemistry Hit‑to‑Lead Optimisation of Thiazole C‑Region Mimetics

When exploring C‑region replacements in TRPV1 antagonist scaffolds, the tert‑butyl‑thiazole motif provides optimal complementarity to the Tyr511/Phe591 hydrophobic pocket. Using the target alcohol as a common intermediate allows rapid diversification of the A‑ and B‑regions while maintaining the validated C‑region .

Scale‑Up Procurement for Preclinical Candidate Synthesis

The compound’s consistent ≥98% purity specification across multiple reputable vendors minimises purification steps and improves reproducibility during scale‑up of urea coupling chemistry, thereby reducing the cost‑of‑goods for preclinical batches.

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